N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(1H-benzimidazol-2-yl)aniline and 3-fluorobenzoyl chloride.
Reaction Conditions: The 4-(1H-benzimidazol-2-yl)aniline is reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the desired compound in high purity
Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.
Chemical Reactions Analysis
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Biological Research: It is used in molecular docking studies to understand its interactions with various biological targets.
Industrial Applications: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with proteins and enzymes, leading to inhibition of their activity. This compound may exert its effects by binding to the active sites of enzymes or receptors, thereby blocking their function .
Comparison with Similar Compounds
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide can be compared with other benzimidazole derivatives such as:
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide: Similar structure but with a bromine atom instead of fluorine.
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide: Similar structure but with a methyl group instead of fluorine .
The uniqueness of this compound lies in its specific interactions with biological targets and its potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O/c21-15-5-3-4-14(12-15)20(25)22-16-10-8-13(9-11-16)19-23-17-6-1-2-7-18(17)24-19/h1-12H,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSNOEZEDZFVAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.